

An In-depth Technical Guide to 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(N,N-Diethylaminocarbonyl)phenylboronic acid

Cat. No.: B1303757

[Get Quote](#)

This technical guide provides a comprehensive overview of **4-(N,N-Diethylaminocarbonyl)phenylboronic acid**, a versatile organic compound with significant applications in chemical synthesis and drug development. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical structure, physicochemical properties, synthesis protocols, and key applications, supported by experimental methodologies and data visualizations.

Chemical Structure and Properties

4-(N,N-Diethylaminocarbonyl)phenylboronic acid, also known by its IUPAC name [4-(diethylcarbamoyl)phenyl]boronic acid, is an aromatic boronic acid derivative. The presence of both a boronic acid group and a diethylaminocarbonyl moiety imparts unique reactivity and potential for diverse applications.

Table 1: Physicochemical Properties of **4-(N,N-Diethylaminocarbonyl)phenylboronic acid**

Property	Value	Reference
IUPAC Name	[4-(diethylcarbamoyl)phenyl]boronic acid	[1]
Synonyms	N,N-DIETHYL 4-(Diethylcarbamoyl)benzeneboronic acid	[2]
CAS Number	389621-80-1	[1] [2]
Molecular Formula	C ₁₁ H ₁₆ BNO ₃	[1] [2]
Molecular Weight	221.06 g/mol	[1]
Appearance	White to light yellow crystalline solid	[3] [4]
Melting Point	138-145 °C	[3] [4]
Solubility	Soluble in organic solvents such as methanol, chloroform, and dichloromethane.	[3] [4]

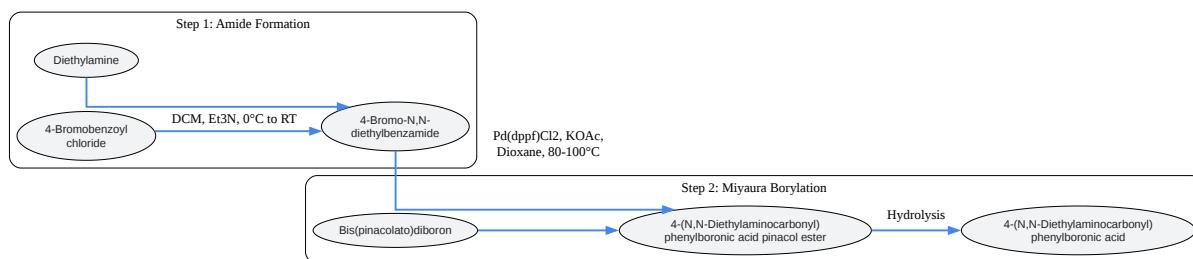
Synthesis and Experimental Protocols

The synthesis of **4-(N,N-Diethylaminocarbonyl)phenylboronic acid** can be approached through several synthetic routes. A common strategy involves the formation of the amide bond followed by the introduction of the boronic acid functionality, or vice versa. Below is a plausible experimental protocol adapted from established synthetic methodologies for similar compounds.

Synthesis of **4-(N,N-Diethylaminocarbonyl)phenylboronic acid**

This protocol describes a two-step synthesis starting from 4-bromobenzoyl chloride.

Experimental Protocol:


Step 1: Synthesis of 4-bromo-N,N-diethylbenzamide

- To a stirred solution of diethylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in DCM dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-bromo-N,N-diethylbenzamide, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of **4-(N,N-Diethylaminocarbonyl)phenylboronic acid** via Miyaura Borylation

- In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-bromo-N,N-diethylbenzamide (1.0 equivalent), bis(pinacolato)diboron (B₂pin₂, 1.1 equivalents), and potassium acetate (KOAc, 3.0 equivalents).
- Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equivalents).
- Add anhydrous 1,4-dioxane as the solvent.
- Degas the mixture by bubbling argon through the solution for 15-20 minutes.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
- Monitor the reaction by TLC or GC-MS.
- After completion, cool the mixture to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of Celite to remove the palladium catalyst.

- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- The resulting pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid solution (e.g., 1 M HCl) or by purification on silica gel.

[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow for **4-(N,N-Diethylaminocarbonyl)phenylboronic acid**.

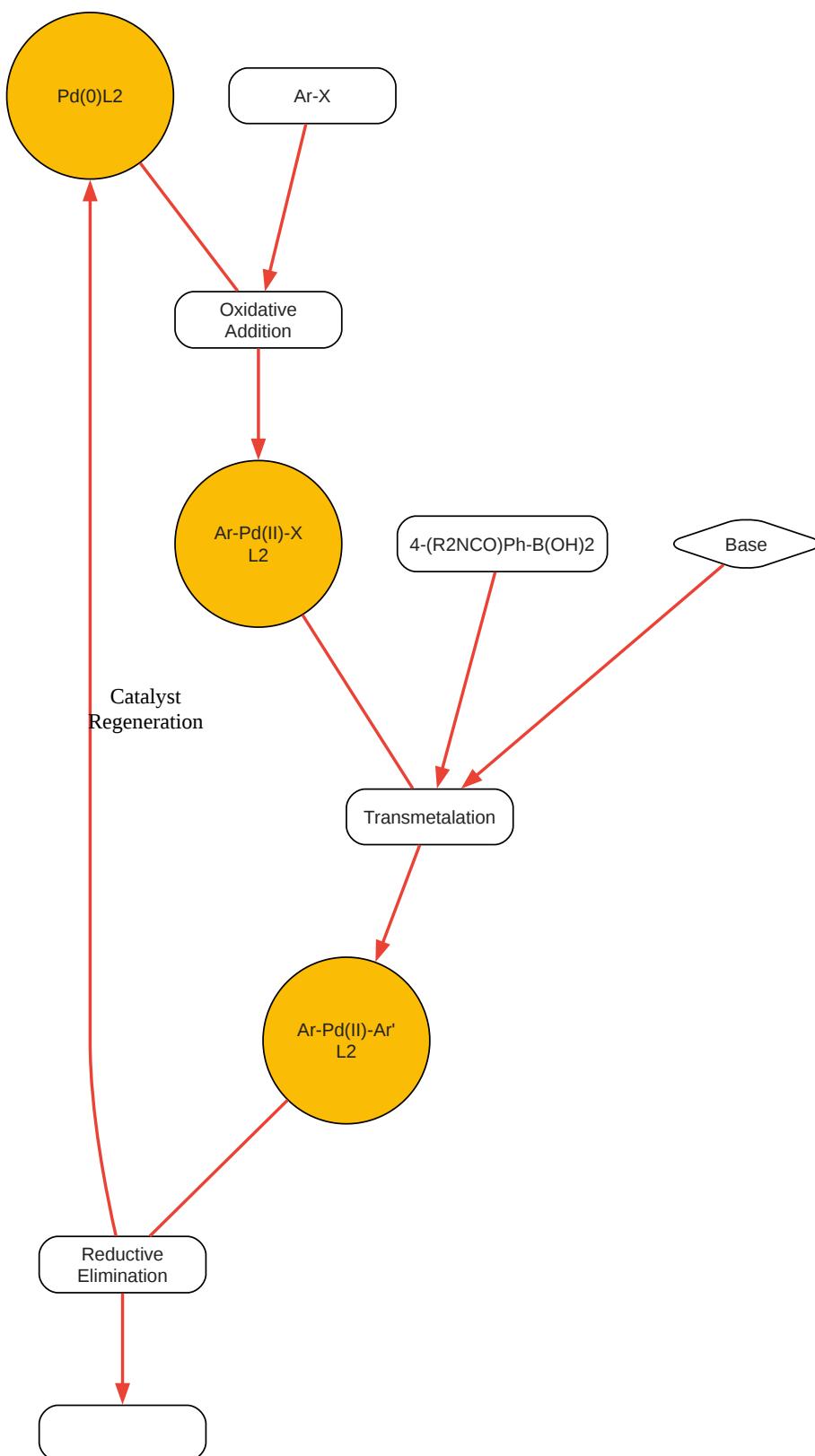
Applications in Organic Synthesis and Drug Development

4-(N,N-Diethylaminocarbonyl)phenylboronic acid is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its derivatives also show potential in various biomedical applications.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety makes this compound an excellent coupling partner in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. This is a cornerstone reaction in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics.

Table 2: Representative Suzuki-Miyaura Coupling Reaction Data


Aryl	Halide/Tri flate	Catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
4- Iodoanisole	Pd(PPh ₃) ₄	K ₂ CO ₃	Toluene/H ₂ O	100	12	>90 (expected)	
2- Bromopyridine	Pd(dppf)Cl ₂	Cs ₂ CO ₃	Dioxane	90	16	>85 (expected)	
4- Trifluoromethoxy- bromobenzene	Pd(OAc) ₂ / SPhos	K ₃ PO ₄	Toluene	110	8	>92 (expected)	

Note: The yield data is representative for Suzuki-Miyaura reactions with similar phenylboronic acids and is provided for illustrative purposes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- In a Schlenk flask, dissolve the aryl halide (1.0 mmol) and **4-(N,N-Diethylaminocarbonyl)phenylboronic acid** (1.2-1.5 mmol) in a suitable solvent (e.g., toluene, dioxane).
- Add an aqueous solution of a base (e.g., 2 M K₂CO₃ or Cs₂CO₃).
- Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

- Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the reaction mixture under a positive pressure of inert gas.
- Heat the reaction mixture to the specified temperature and stir for the indicated time.
- Monitor the reaction by TLC.
- After completion, cool the mixture to room temperature and dilute with ethyl acetate.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.


[Click to download full resolution via product page](#)**Figure 2:** Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential as a Proteasome Inhibitor

Boronic acid derivatives are a well-established class of proteasome inhibitors, with bortezomib being a notable example in cancer therapy. The boronic acid moiety can form a stable, reversible covalent bond with the N-terminal threonine residue in the active site of the proteasome, leading to the inhibition of its proteolytic activity. This results in the accumulation of ubiquitinated proteins, triggering apoptosis in cancer cells. While specific studies on **4-(N,N-Diethylaminocarbonyl)phenylboronic acid** as a proteasome inhibitor are not widely published, its structural features suggest potential in this area.

Experimental Protocol: In Vitro Proteasome Activity Assay

- Purified 20S proteasome is incubated with a fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
- The test compound, **4-(N,N-Diethylaminocarbonyl)phenylboronic acid**, is added at various concentrations.
- The reaction is incubated at 37 °C.
- The fluorescence of the cleaved AMC (7-amino-4-methylcoumarin) is measured over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).
- The rate of substrate cleavage is calculated and compared to a control without the inhibitor to determine the percent inhibition.
- IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

[Click to download full resolution via product page](#)

Figure 3: Proposed mechanism of proteasome inhibition by a boronic acid derivative.

Application in Glucose Sensing

Phenylboronic acids are known to reversibly bind with cis-diols, a structural feature present in glucose. This interaction forms the basis of various glucose sensing technologies. The binding event can be transduced into a measurable signal, such as a change in fluorescence or a volumetric change in a hydrogel. While not specifically documented for this compound, its phenylboronic acid moiety makes it a candidate for incorporation into glucose-responsive materials.

Conceptual Experimental Workflow: Glucose Sensing

- Sensor Fabrication: Incorporate **4-(N,N-Diethylaminocarbonyl)phenylboronic acid** into a polymer matrix, such as a hydrogel, potentially co-polymerized with a fluorescent monomer.
- Analyte Interaction: Expose the sensor to solutions containing varying concentrations of glucose. The boronic acid groups will bind with glucose molecules.

- Signal Transduction: The binding event causes a change in the properties of the material. This could be swelling of the hydrogel or a change in the fluorescence of the embedded reporter dye due to alterations in the microenvironment.
- Signal Detection: The change is quantified using an appropriate technique, such as measuring the change in volume, or with a fluorometer to detect changes in fluorescence intensity or wavelength.
- Calibration: A calibration curve is constructed by plotting the signal change against the glucose concentration to enable quantitative measurements.

Safety Information

Detailed toxicological data for **4-(N,N-Diethylaminocarbonyl)phenylboronic acid** is not extensively available. As with all laboratory chemicals, it should be handled with appropriate care. Standard safety precautions include using personal protective equipment (gloves, safety glasses), working in a well-ventilated area, and avoiding inhalation, ingestion, and skin contact.

Conclusion

4-(N,N-Diethylaminocarbonyl)phenylboronic acid is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions is well-established in principle, and its boronic acid functionality suggests promising avenues for research in areas such as proteasome inhibition and the development of novel biosensors. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 2. N,N-diethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide 95% | CAS: 2093041-44-0 | AChemBlock [achemblock.com]
- 3. mdpi.com [mdpi.com]
- 4. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303757#4-n-n-diethylaminocarbonyl-phenylboronic-acid-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com